molecular formula C13H15NO2 B126465 4-Tetrahydropyran-2-yloxyphenylacetonitrile CAS No. 19001-09-3

4-Tetrahydropyran-2-yloxyphenylacetonitrile

Cat. No.: B126465
CAS No.: 19001-09-3
M. Wt: 217.26 g/mol
InChI Key: IHOOKYJGJVMIBW-UHFFFAOYSA-N
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Description

4-Tetrahydropyran-2-yloxyphenylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Spectral and Structural Properties : Kumar et al. (2020) conducted a comparative experimental and theoretical study on synthetic analogs of the biologically relevant 4H-pyran motif, which includes structures like 4-tetrahydropyran-2-yloxyphenylacetonitrile (Kumar et al., 2020).

Drug Discovery and Synthesis

  • Small-Molecule Inhibitors : Shouksmith et al. (2015) described the synthesis of a tetrahydropyran derivative, which could be a structural analog to this compound, and its application in inhibiting the SCFSKP2 E3 ligase complex (Shouksmith et al., 2015).

  • Diversity-Oriented Synthesis for Drug Discovery : Nortcliffe et al. (2017) discussed the use of functionalized tetrahydropyran scaffolds, similar to this compound, in library synthesis for drug discovery (Nortcliffe et al., 2017).

Natural Product Synthesis and Catalysis

  • Synthesis of Natural Products : McDonald and Scheidt (2015) focused on the therapeutic potential of natural products containing tetrahydropyran and tetrahydropyran-4-ones, which could include derivatives of this compound (McDonald & Scheidt, 2015).

  • Facile and Efficient Synthesis Methods : Lee et al. (2009) explored a tandem cross-metathesis/thermal S(N)2' reaction for synthesizing 4-hydroxy-2,6-cis-tetrahydropyrans, a method that could be applicable to compounds like this compound (Lee, Kim & Hong, 2009).

Chemical and Biochemical Investigations

  • Biosynthesis of Mycotoxins : Go et al. (2021) elucidated the biosynthetic pathway of (-)-sambutoxin, which includes the enzymatic formation of a tetrahydropyran moiety, potentially relevant to this compound (Go et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Yadav et al. (2016) studied pyranopyrazole derivatives, including tetrahydropyran structures, for their inhibition efficacy on mild steel corrosion, suggesting potential industrial applications for this compound (Yadav, Gope, Kumari & Yadav, 2016).

Safety and Hazards

The safety data sheet for a similar compound, (Tetrahydropyran-4-yloxy)benzonitrile, provides information on its hazards. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound .

Future Directions

Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . The future directions in the study of 4-Tetrahydropyran-2-yloxyphenylacetonitrile and related compounds may involve further exploration of their potential therapeutic and industrial applications.

Properties

IUPAC Name

2-[4-(oxan-2-yloxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOOKYJGJVMIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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